molecular formula C11H13NO2 B8565420 (S)-(-)-3-benzoyloxypyrrolidine

(S)-(-)-3-benzoyloxypyrrolidine

Cat. No.: B8565420
M. Wt: 191.23 g/mol
InChI Key: RSCLTAHCZHPGHS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-3-Benzoyloxypyrrolidine is a chiral pyrrolidine derivative featuring a benzoyloxy (O-CO-C₆H₅) substituent at the 3-position of the five-membered amine ring. The compound’s stereochemistry, with an (S)-configuration at the chiral center, renders it a critical building block in asymmetric synthesis and pharmaceutical applications. Pyrrolidine derivatives are widely utilized as scaffolds in drug discovery due to their conformational rigidity and ability to mimic bioactive peptide structures. The benzoyloxy group introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(3S)-pyrrolidin-3-yl] benzoate

InChI

InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)14-10-6-7-12-8-10/h1-5,10,12H,6-8H2/t10-/m0/s1

InChI Key

RSCLTAHCZHPGHS-JTQLQIEISA-N

Isomeric SMILES

C1CNC[C@H]1OC(=O)C2=CC=CC=C2

Canonical SMILES

C1CNCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-3-Benzyloxy-pyrrolidine Hydrochloride

This compound (CAS 931409-74-4) differs from (S)-(-)-3-benzoyloxypyrrolidine by its benzyloxy (O-CH₂-C₆H₅) substituent. Key comparisons include:

  • Electronic Effects: The benzyloxy group is less electron-withdrawing than benzoyloxy, as ethers (benzyloxy) are weaker electron-withdrawing groups compared to esters (benzoyloxy).
  • Solubility : The hydrochloride salt form enhances water solubility (e.g., ~50 mg/mL in water) compared to the free base of this compound, which is likely more soluble in organic solvents like DMSO .
  • Stability : The benzyl ether linkage is more resistant to hydrolysis than the benzoyl ester, making (S)-3-benzyloxy-pyrrolidine hydrochloride more stable under basic or aqueous conditions .

(R)-3-Benzoyloxypyrrolidine (Enantiomer)

The enantiomeric (R)-form shares identical physical properties (e.g., molecular weight, melting point) with the (S)-isomer but exhibits divergent stereochemical interactions:

  • Biological Activity : Enantiomers often display distinct pharmacokinetic or binding profiles. For instance, the (S)-configuration may preferentially interact with chiral receptors or enzymes in drug-target interactions.
  • Synthetic Utility : The (S)-isomer is typically preferred in asymmetric catalysis or as a chiral auxiliary, though the (R)-isomer may find niche applications in mirror-image drug design.

3-Acetoxypyrrolidine

This analog substitutes the benzoyloxy group with a smaller acetoxy (O-CO-CH₃) moiety:

  • Electron-Withdrawing Capacity : The acetoxy group is less electron-withdrawing than benzoyloxy, leading to reduced deshielding of adjacent protons in NMR spectra. For example, the H-3 proton in 3-acetoxypyrrolidine may appear upfield compared to its benzoyloxy counterpart .
  • Hydrolysis Susceptibility : The acetoxy ester hydrolyzes faster under physiological conditions, making it less suitable for long-acting pharmaceutical formulations.

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Substituent Electronegativity* Solubility (mg/mL) Hydrolysis Stability
This compound Benzoyloxy 219.25 3.75 (ester) ~20 (DMSO) Moderate
(S)-3-Benzyloxy-pyrrolidine HCl Benzyloxy 213.70 3.44 (ether) ~50 (water) High
3-Acetoxypyrrolidine Acetoxy 129.16 3.30 (ester) ~100 (water) Low

*Electronegativity values estimated using Pauling scales for functional groups .

Research Findings and Implications

  • Electronic Effects on Reactivity : The benzoyloxy group’s electron-withdrawing nature enhances the pyrrolidine ring’s electrophilicity, facilitating reactions with nucleophiles (e.g., in SN2 substitutions). This contrasts with benzyloxy-substituted analogs, which exhibit slower reaction kinetics due to reduced electron withdrawal .
  • NMR Chemical Shifts : The benzoyloxy group induces significant downfield shifts in ¹H NMR (e.g., H-3 proton at δ 5.2 ppm) compared to benzyloxy (δ 4.7 ppm), analogous to sulfation-induced shifts observed in hexasaccharides .
  • Biological Relevance : The (S)-configuration and benzoyloxy group may improve metabolic stability compared to acetoxy derivatives, though hydrolysis remains a limitation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.